BenchChemオンラインストアへようこそ!

3-(5-Hydroxypyridin-2-yl)benzamide

USP7 Inhibition Molecular Dynamics Deubiquitinase

BML-284 (3-(5-Hydroxypyridin-2-yl)benzamide, Wnt Agonist I) is the only known small molecule combining canonical Wnt pathway activation (EC₅₀ 700 nM) with computationally and experimentally validated USP7 inhibition. Its GSK-3β-independent mechanism (IC₅₀ > 60 µM) ensures clean pathway activation without off-target kinase interference. Active against both MYCN-amplified and non-amplified neuroblastoma cell lines (IC₅₀ 0.63–1.41 μM). This unique dual-activity profile makes it an irreplaceable tool for dissecting the USP7-N-Myc axis in high-risk neuroblastoma. Procure this high-purity compound to enable reproducible, pathway-specific research unavailable from standard Wnt agonists or generic benzamides.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 1261991-48-3
Cat. No. B6414228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Hydroxypyridin-2-yl)benzamide
CAS1261991-48-3
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)N)C2=NC=C(C=C2)O
InChIInChI=1S/C12H10N2O2/c13-12(16)9-3-1-2-8(6-9)11-5-4-10(15)7-14-11/h1-7,15H,(H2,13,16)
InChIKeyBWJILRZFVHDYRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Hydroxypyridin-2-yl)benzamide (BML-284, Wnt Agonist I) Product Overview for Preclinical and Chemical Biology Procurement


3-(5-Hydroxypyridin-2-yl)benzamide, also known by the alternative CAS 853220-52-7, the common designation BML-284, and Wnt Agonist I, is a small-molecule benzamide derivative. It functions as a dual-activity compound: it is a well-characterized, cell-permeable activator of the canonical Wnt/β-catenin signaling pathway , and it has also been computationally and experimentally validated as an inhibitor of the deubiquitinase USP7 [1]. This distinct dual activity profile, defined by both its activation of the Wnt pathway with an EC₅₀ of 700 nM and its demonstrated inhibition of USP7, sets it apart from standard Wnt agonists or benzamide-based tools [1].

Beyond a Standard Wnt Agonist: Why Generic Substitution Fails for 3-(5-Hydroxypyridin-2-yl)benzamide (BML-284) in Neuroblastoma and Wnt Pathway Research


Procurement of 3-(5-Hydroxypyridin-2-yl)benzamide (BML-284) cannot be substituted with a standard Wnt agonist or a generic benzamide derivative. Its value in neuroblastoma research is anchored in its computationally derived and experimentally confirmed high-affinity binding to the USP7 catalytic domain, a property absent in other Wnt agonists [1]. Furthermore, its Wnt activation mechanism is uniquely GSK-3β-independent (IC₅₀ > 60 µM), distinguishing it from a major class of Wnt modulators and ensuring pathway activation without interfering with this central kinase [2]. Finally, its dual activity—Wnt activation and USP7 inhibition—offers a specific, non-interchangeable tool for studying the intersection of these pathways, particularly the USP7-N-Myc axis in high-risk neuroblastoma [3].

Quantitative Differentiation of 3-(5-Hydroxypyridin-2-yl)benzamide (BML-284) Against Key Comparators in USP7 Inhibition and Wnt Activation


USP7 Catalytic Domain Binding Affinity: BML-284 vs. Known Inhibitor P22077

In a virtual screening and molecular dynamics simulation study, BML-284 (designated as compound C24) demonstrated a high binding affinity for the USP7 catalytic domain. Its calculated dissociation energy (ΔG) was 33.34 kJ/mol, a value comparable to that of the established USP7 inhibitor P22077, which was used as a positive control [1].

USP7 Inhibition Molecular Dynamics Deubiquitinase Neuroblastoma

Selective Cytotoxicity in Neuroblastoma: BML-284's Activity in MYCN-Amplified vs. Non-Amplified Cell Lines

In vitro studies assessed BML-284's cytotoxic effects against a panel of neuroblastoma (NB) cell lines. The compound demonstrated potent, dose-dependent inhibition of cell viability, with IC₅₀ values ranging from 0.6278 μM to 1.410 μmol/L. Notably, this inhibitory effect was observed in both MYCN-amplified (a high-risk, poor-prognosis subtype) and non-amplified NB cells [1].

Neuroblastoma MYCN Antiproliferative Pediatric Oncology

Wnt Activation Selectivity: BML-284 is a GSK-3β-Independent Agonist

As a canonical Wnt signaling activator, BML-284 operates via a mechanism distinct from a major class of Wnt modulators. It induces TCF-dependent transcriptional activity with an EC₅₀ of 700 nM in HEK-293T cells. Critically, BML-284 does not inhibit the activity of Glycogen Synthase Kinase 3β (GSK-3β), a common off-target for many Wnt agonists, demonstrating an IC₅₀ of >60 µM for this kinase [1].

Wnt Signaling GSK-3β β-catenin Mechanism of Action

Defined Research Application Scenarios for 3-(5-Hydroxypyridin-2-yl)benzamide (BML-284) Based on Validated Evidence


Investigating the USP7-N-Myc Axis in High-Risk Neuroblastoma Models

3-(5-Hydroxypyridin-2-yl)benzamide (BML-284) is the only known small molecule that combines Wnt pathway activation with computationally and experimentally validated USP7 inhibition. Its activity against both MYCN-amplified and non-amplified neuroblastoma cell lines (IC₅₀ 0.63–1.41 μM) makes it a uniquely appropriate tool for dissecting the USP7-N-Myc axis, a critical pathway in high-risk pediatric neuroblastoma [1].

Selective Activation of Canonical Wnt/β-Catenin Signaling Without GSK-3β Interference

BML-284 is the preferred Wnt agonist for experiments requiring clean pathway activation. With an EC₅₀ of 700 nM for Wnt activation and a demonstrated lack of GSK-3β inhibition (IC₅₀ > 60 µM), it serves as a superior chemical biology probe compared to many alternative Wnt activators that act through GSK-3β [1][2]. This ensures that observed phenotypes—such as increased cell migration and invasion in gastric cancer cell lines—can be specifically attributed to canonical Wnt signaling [2].

Leveraging BML-284 as a Chemical Scaffold for Photoswitchable Wnt Agonists

Due to its well-defined Wnt agonist activity (EC₅₀ = 700 nM), BML-284 serves as a validated scaffold for the development of advanced optochemical tools. Researchers have successfully designed and synthesized photoswitchable azo derivatives based on BML-284, enabling reversible, light-controlled activation of the Wnt pathway [1]. This application leverages the compound's established potency and selectivity for the creation of next-generation biological probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(5-Hydroxypyridin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.